Dimethyl 2-[(2-methyl-2-phenylpropanoyl)amino]terephthalate
Description
Dimethyl 2-[(2-methyl-2-phenylpropanoyl)amino]terephthalate is a chemical compound with the molecular formula C20H21NO5 and a molecular weight of 355.38 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C20H21NO5 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
dimethyl 2-[(2-methyl-2-phenylpropanoyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C20H21NO5/c1-20(2,14-8-6-5-7-9-14)19(24)21-16-12-13(17(22)25-3)10-11-15(16)18(23)26-4/h5-12H,1-4H3,(H,21,24) |
InChI Key |
LHTXALXCJIAYHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Dimethyl 2-[(2-methyl-2-phenylpropanoyl)amino]terephthalate typically involves the reaction of 2-[(2-methyl-2-phenylpropanoyl)amino]terephthalic acid with methanol in the presence of a catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Dimethyl 2-[(2-methyl-2-phenylpropanoyl)amino]terephthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ester groups are replaced by other nucleophiles, forming different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dimethyl 2-[(2-methyl-2-phenylpropanoyl)amino]terephthalate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme interactions and protein binding.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is employed in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of Dimethyl 2-[(2-methyl-2-phenylpropanoyl)amino]terephthalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Dimethyl 2-[(2-methyl-2-phenylpropanoyl)amino]terephthalate can be compared with similar compounds such as:
Dimethyl 2-[(2-phenylpropanoyl)amino]terephthalate: This compound has a similar structure but lacks the methyl group on the phenylpropanoyl moiety.
Dimethyl aminoterephthalate: This compound has an amino group instead of the 2-[(2-methyl-2-phenylpropanoyl)amino] group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
